

Application Notes and Protocols for Tubeimoside I in Animal Models

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Compound of Interest

Compound Name: Tubeimoside I (Standard)

Cat. No.: B7971815

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These application notes provide detailed information and protocols for the preparation and administration of Tubeimoside I (TBMS-1), a natural triterpenoid saponin, for in vivo studies using animal models.

I. Introduction

Tubeimoside I (CAS No. 102040-03-9) is a bioactive compound extracted from the tuber of *Bolbostemma paniculatum* (Maxim.) Franquet.^[1] It has demonstrated significant anti-tumor effects in various cancer models by targeting multiple signaling pathways.^{[1][2]}

Pharmacokinetic studies have shown that TBMS-1 has poor oral bioavailability due to degradation in the gastrointestinal tract, making parenteral administration routes such as intravenous or intraperitoneal injection preferable for in vivo research.^{[1][2][3]}

II. Data Presentation

Table 1: In Vivo Dosage and Administration of Tubeimoside I

Animal Model	Cancer Type	Route of Administration	Dosage	Outcome
Nude Mice	Non-Small Cell Lung Cancer (NCI-H1299 xenograft)	Intraperitoneal	4 mg/kg	Significantly reduced tumor volume and weight.[1][3]
Xenograft Mice	Non-Small Cell Lung Cancer	Not specified	5 mg/kg	Inhibited tumor growth and vascularization. [3]
Mice	Colorectal Cancer (CRC)	Not specified	Not specified	Attenuated solid tumor weight, increased CD8+ T cells, and reduced M2-type macrophages.[4]
Mice	Colorectal Cancer (HCT116 xenograft)	Not specified	10 mg/kg	In combination with TRAIL, significantly suppressed tumor growth.[5]
ICR Mice	Pharmacokinetic study	Sublingual intravenous	5 mg/kg	$T_{1/2}$ of 6.8 ± 5.6 h.[6][7]
ICR Mice	Pharmacokinetic study	Oral	20 mg/kg	$T_{1/2}$ of 2.3 ± 0.5 h, absolute bioavailability of 1.0%. [6][7]

Table 2: Acute Toxicity of Tubeimoside I in ICR Mice

Route of Administration	LD50 (mg/kg)
Oral	315.80
Intramuscular	40.28

III. Experimental Protocols

A. Preparation of Tubeimoside I for Injection

This protocol describes the preparation of a Tubeimoside I solution for intravenous or intraperitoneal injection in mice.

Materials:

- Tubeimoside I (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile, pH 7.4
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile syringes and needles (e.g., 27-30 gauge)
- 0.22 µm sterile syringe filter

Protocol:

- Stock Solution Preparation (e.g., 10 mg/mL):
 - Weigh the desired amount of Tubeimoside I powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration. For example, to prepare 1 mL of a 10 mg/mL stock, dissolve 10 mg of Tubeimoside I in 1 mL of DMSO.

- Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage. It is advisable to prepare fresh stock solutions for each experiment.
- Working Solution Preparation:
 - On the day of injection, thaw the stock solution at room temperature.
 - Dilute the stock solution with sterile PBS (pH 7.4) to the final desired concentration for injection.
 - Important: The final concentration of DMSO in the working solution should be minimized to avoid toxicity. A final DMSO concentration of less than 5% is generally recommended, and ideally below 1%. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL DMSO stock, you would mix 1 part stock solution with 9 parts sterile PBS. This results in a final DMSO concentration of 10%. To achieve a lower DMSO concentration, a more diluted stock solution should be prepared.
 - If precipitation occurs upon dilution in PBS, try using a different vehicle system, such as a mixture of DMSO, PEG300, and saline, which has been used for other poorly soluble compounds.^[8] However, this must be validated for Tubeimoside I.
- Sterilization:
 - Sterilize the final working solution by passing it through a 0.22 µm sterile syringe filter into a sterile tube.

B. Administration of Tubeimoside I to Mice

This protocol outlines the procedure for administering Tubeimoside I to mice via intraperitoneal injection.

Materials:

- Prepared Tubeimoside I working solution
- Mouse restraint device

- Sterile syringe and needle (25-27 gauge)
- 70% ethanol

Protocol:

- Animal Handling:
 - Properly restrain the mouse.
 - Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
- Injection:
 - Draw the desired volume of the Tubeimoside I working solution into a sterile syringe. The injection volume should not exceed 10 mL/kg body weight for intraperitoneal injections in mice.
 - Insert the needle at a 30° angle into the peritoneal cavity.
 - Gently pull back the plunger to ensure that no blood vessel or organ has been punctured.
 - Inject the solution slowly.
- Post-injection Monitoring:
 - Return the mouse to its cage and monitor for any adverse reactions.

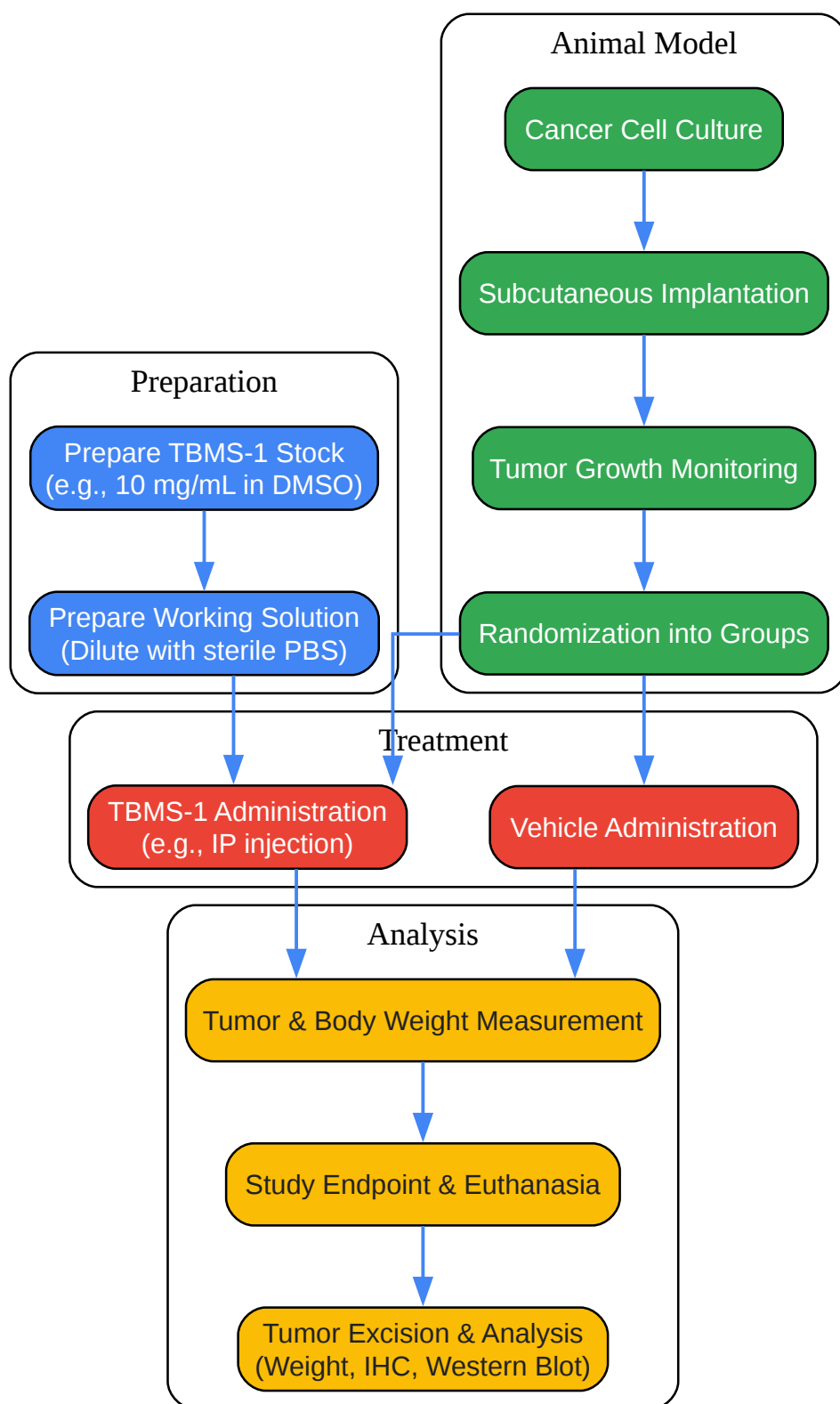
C. General In Vivo Experimental Workflow

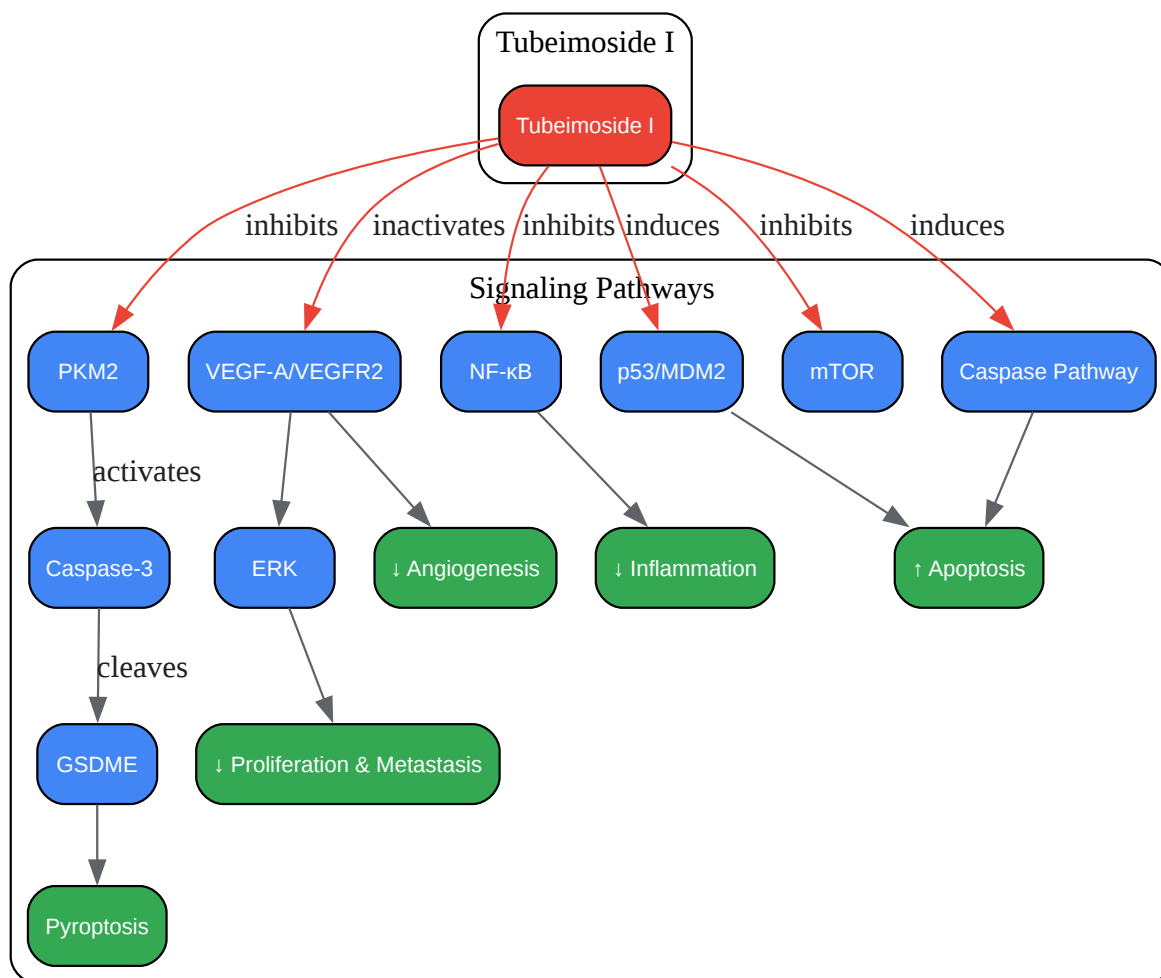
The following is a general workflow for an in vivo anti-tumor efficacy study of Tubeimoside I using a xenograft mouse model.

- Cell Culture and Implantation:
 - Culture the desired cancer cell line (e.g., NCI-H1299, SW480, HCT116) under standard conditions.

- Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel.
- Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).^[9]
- Tumor Growth and Grouping:
 - Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
 - Randomly divide the mice into control and treatment groups.
- Treatment Administration:
 - Administer the prepared Tubeimoside I solution to the treatment group according to the desired dosage and schedule (e.g., daily, every other day).
 - Administer the vehicle solution to the control group.
- Monitoring and Data Collection:
 - Measure tumor volume and body weight regularly (e.g., every 2-3 days).
 - Monitor the overall health and behavior of the mice.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight and volume.
 - Perform further analyses such as histopathology, immunohistochemistry, or Western blotting on the tumor tissues.

IV. Visualizations





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